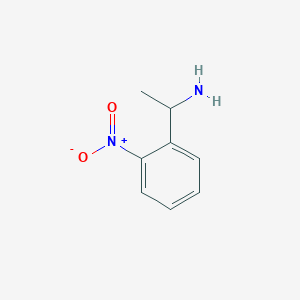

1-(2-Nitrophenyl)ethanamine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 2 Nitrophenyl Ethanamine

Amidation Reactions Involving Nitroarylethanamines

The formation of amide bonds is a fundamental process in organic synthesis. For a primary amine like 1-(2-Nitrophenyl)ethanamine, this transformation is a key reaction.

Trimethyl Borate (B1201080) Mediated Amidation Mechanisms

Trimethyl borate, B(OMe)₃, has emerged as an effective mediator for amidation reactions. researchgate.netnih.gov This approach is considered greener and more economical than many traditional coupling methods. researchgate.net The mechanism is believed to involve the activation of a carboxylic acid by trimethyl borate to form an activated borate ester intermediate. This intermediate then reacts with the amine to yield the corresponding amide. researchgate.net

A plausible reaction pathway involves the initial reaction of the carboxylic acid with B(OMe)₃ to form an activated borate ester. researchgate.net This is followed by a nucleophilic attack from the amine, in this case, this compound, to form the amide bond. This method has been shown to be highly selective, proceeding without disturbing other functional groups or the stereochemistry of chiral centers. researchgate.netnih.gov In studies with related nitroarylethylamines, this method has achieved high yields, typically between 85-87%. nih.gov

A proposed advantage of this method is the potential for the amine to pre-activate the borate species, which may be a key step in the reaction mechanism. ucl.ac.uk Computational models suggest that the interaction between the amine and the borate ester is energetically favorable, facilitating the subsequent amidation. ucl.ac.uk

Table 1: Key Features of Trimethyl Borate Mediated Amidation

| Feature | Description | Reference |

| Reagent | Trimethyl borate (B(OMe)₃) | researchgate.netnih.gov |

| Mechanism | Formation of an activated borate ester intermediate | researchgate.net |

| Selectivity | High selectivity for amidation without affecting other functional groups | researchgate.netnih.gov |

| Yield | Generally high, reported up to 87% for related compounds | nih.gov |

| Advantages | Greener, economical, and suitable for large-scale production | researchgate.net |

Amide Bond Formation via Nitrile Imine Rearrangements

A novel approach to amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.govnyu.edunih.govresearchgate.net This method offers a facile route to primary, secondary, and tertiary amides. nih.govnih.gov The reaction proceeds through the in situ generation of a highly reactive nitrile imine, which then undergoes a 1,7-electrocyclization with the ortho-nitro group. nih.gov This rearrangement leads to the formation of an N-hydroxybenzotriazole activated ester, which readily reacts with an amine to form the amide bond. nih.gov

This methodology has been successfully applied to a wide range of amines, including primary and secondary amines, with yields ranging from 42% to 89%. nih.gov It has also been used in the synthesis of pharmaceutically relevant molecules, highlighting its functional group tolerance. nih.govresearchgate.net The ability to avoid external activating agents, some of which have safety concerns, is a significant advantage of this approach. nih.gov

Cyclization Reactions and Heterocycle Formation

The presence of both a nitro group and an amino group on the same aromatic ring in this compound provides a template for various cyclization reactions to form heterocyclic structures, which are prevalent in many biologically active molecules. ethernet.edu.et

Oxidative Cyclization of Amino Alcohol Precursors to Indoles

Indoles are a critical class of nitrogen-containing heterocycles. mdpi.com One synthetic route to indoles involves the reductive cyclization of o-nitroaryl compounds. researchgate.netresearchgate.net Specifically, precursors derived from this compound can undergo cyclization to form indole (B1671886) derivatives. For instance, 2-(2-nitrophenyl)ethanol is a known precursor for indole synthesis. wikipedia.org

Palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can be conceptually related to derivatives of this compound, offers an efficient route to indoles. mdpi.com These reactions often utilize carbon monoxide or a CO surrogate as the reductant. mdpi.comorgsyn.org The reaction conditions are generally mild and tolerate a wide range of functional groups. orgsyn.orgorganic-chemistry.org The mechanism is thought to involve the reduction of the nitro group to an amino group, followed by an intramolecular cyclization. researchgate.net

Table 2: Methods for Indole Synthesis from Nitroaryl Precursors

| Method | Catalyst/Reagents | Key Features | Reference |

| Reductive Cyclization | Zn, HCO₂NH₄ | Involves reduction of the nitro group followed by in situ cyclization. | researchgate.net |

| Palladium-Catalyzed Reductive N-heteroannulation | Pd(OAc)₂, 1,10-phenanthroline, CO | Lower reaction temperatures and high functional group compatibility. | orgsyn.org |

| Palladium-Catalyzed Aerobic Oxidative Cyclization | Pd catalyst, O₂ | Atom-economic, proceeds under mild conditions. | organic-chemistry.org |

| Bartoli Indole Synthesis | Vinyl Grignard reagents | A flexible route to 7-substituted indoles. | acs.org |

Unexpected Heterocyclic Product Formations (e.g., Imidazopyridinethione Derivatives)

The reactivity of compounds related to this compound can sometimes lead to the formation of unexpected heterocyclic products. For example, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been achieved through microwave-assisted heating. nih.gov These scaffolds are of interest due to their broad range of medicinal applications. nih.govbeilstein-journals.org

Furthermore, the reaction of hydrazonoyl halides with various reagents can lead to the formation of fused heterocyclic compounds, such as pyrimido[4,5-d] researchgate.netnih.govorientjchem.orgtriazolo[4,3-a]pyrimidine-5,6,8(1H,7H,9H)-triones. orientjchem.org These reactions often proceed via the in situ generation of nitrile imines, which then undergo cycloaddition reactions. orientjchem.orgnih.govbohrium.com

Proton Transfer Dynamics and Acidity/Basicity Studies

The study of proton transfer is crucial for understanding the reactivity of this compound, as it influences its behavior in both acidic and basic media. The presence of the electron-withdrawing nitro group is expected to decrease the basicity of the amino group compared to a non-substituted phenylethylamine.

Investigations into the proton transfer dynamics of related nitroaromatic compounds, such as 2-nitrophenol, reveal complex behavior upon photoexcitation. aip.orgillinois.edu These studies show that intramolecular hydrogen bonding and excited-state proton transfer can occur on ultrafast timescales. aip.orgillinois.edu While these studies are on phenolic systems, the principles of how a nitro group influences intramolecular proton transfer are relevant.

The acidity of the N-H protons in the amino group of this compound is also a key parameter. In related N-(2,4-dinitrophenyl)amino acids, the acidity of the N-H proton is enhanced, facilitating base-catalyzed cyclization reactions. nih.gov The cyclization of N-(2-nitrophenyl)phenylalanine, which has only one nitro group, requires a stronger base, indicating the significant electronic effect of the nitro group on the acidity of the N-H proton. nih.gov

The activation of phosphoramidites, such as those derived from 1-(2-nitrophenyl)ethanol, often relies on Brønsted acid catalysts to protonate a nitrogen center, facilitating subsequent reactions. smolecule.com This highlights the importance of understanding the basicity and protonation behavior of such molecules.

Investigations into Other Key Reaction Pathways and Mechanisms

Beyond fundamental reactions, this compound participates in several other significant chemical transformations, demonstrating its versatility as a building block in organic synthesis. These reactions primarily involve cyclization and participation in multicomponent reactions, leading to the formation of complex heterocyclic structures.

Reductive Cyclization:

A key reaction pathway for this compound and its derivatives is reductive cyclization. This process typically involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular reaction.

One notable application of this is in the synthesis of hexahydro-2,6-methano-1-benzazocines. ub.edunih.gov In a model system study, a precursor, methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate, was subjected to reductive cyclization conditions. ub.edunih.gov This reaction highlights the potential to form bridged bicyclic systems. The reaction proceeds through the in-situ formation of the corresponding aniline (B41778) derivative, which then undergoes intramolecular cyclization.

Another example involves the reductive cyclization of 8-(2-nitrophenyl)-1-azaazulene derivatives. clockss.org Treatment of ethyl 2-dimethylamino-8-(2-nitrophenyl)-1-azaazulene-3-carboxylate with a reducing agent like hexamethylphosphorous triamide (HMPT) leads to the formation of a diazepine (B8756704) ring system through intramolecular cyclization of the intermediate nitrene. clockss.org

Table 1: Examples of Reductive Cyclization Reactions

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate | Various reducing agents | Hexahydro-2,6-methano-1-benzazocine derivative | Not specified | ub.edunih.gov |

Cyclization Reactions Involving the Amine Group:

The amine functionality of this compound can also directly participate in cyclization reactions. For instance, N-(2-nitrophenyl)amino acids, structurally related to this compound, undergo base-catalyzed cyclization to form benzimidazole-N-oxides. nih.gov While N-(2,4-dinitrophenyl)amino acids cyclize under relatively mild conditions (refluxing 10% NaOH in 60% aqueous dioxane), the corresponding mono-nitro compound, N-(2-nitrophenyl)phenylalanine, requires a stronger base like sodium ethoxide in ethanol (B145695) to proceed. nih.gov This suggests that the electron-withdrawing nature of the additional nitro group facilitates the cyclization.

Participation in Multicomponent Reactions:

This compound and its derivatives can be employed in multicomponent reactions to construct complex molecular architectures. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and anilines or benzylamines. mdpi.com In a related synthesis, 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one was obtained from dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate and aniline. mdpi.com

Photolytic Cleavage:

In a more specialized application, 1-(2-nitrophenyl)ethylamine has been used in the synthesis of carbocyclic nucleosides. nih.gov In this context, it is used as a protecting group that can be removed photolytically. For example, treatment of 3-chloro-2'-deoxycarbainosine with 1-(2-nitrophenyl)ethylamine, followed by photolysis of the resulting 2-substituted derivative, yields 2'-deoxycarbaguanosine. nih.gov

Table 2: Other Key Reactions of this compound and Related Compounds

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Base-catalyzed cyclization | N-(2-Nitrophenyl)phenylalanine | Sodium ethoxide, ethanol, reflux | 2-Benzyl-1H-benzimidazole-3-oxide | nih.gov |

| Pyrrolidinone synthesis | Dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate, aniline | Y(OTf)3, DCE, AcOH, toluene, NaOH, ethanol | 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one | mdpi.com |

These examples underscore the diverse reactivity of this compound, extending its utility beyond simple functional group transformations and into the realm of complex heterocyclic synthesis and photochemistry. The interplay between the nitro and amine functionalities allows for a range of strategic bond formations and cleavages.

Applications of 1 2 Nitrophenyl Ethanamine in Advanced Organic Synthesis and Materials Research

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center and a reactive primary amine function makes 1-(2-Nitrophenyl)ethanamine an important starting material for the creation of molecules that can induce chirality in chemical reactions. This is fundamental to asymmetric synthesis, which aims to produce a desired enantiomer of a chiral product.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on catalysts that can activate substrates through non-covalent interactions like hydrogen bonding. Chiral thioureas derived from primary amines are a prominent class of organocatalysts. The amine group of this compound can be readily converted into a thiourea (B124793) moiety.

These resulting chiral thiourea derivatives can act as potent bifunctional catalysts. The thiourea group's two N-H protons form hydrogen bonds with an electrophile, while a basic site elsewhere on the catalyst activates a nucleophile. Although direct studies on thioureas from this compound are specific, the principle is well-established with analogous chiral amines like (S)-1-(2-pyridyl)ethylamine. mdpi.com Thioureas derived from this amine have been tested as organocatalysts in model asymmetric reactions, demonstrating their potential to induce enantioselectivity. mdpi.comresearchgate.net The observation of asymmetric induction in these reactions encourages further research into the use of this class of thioureas. mdpi.com

Table 1: Application of a Chiral Thiourea Catalyst in the Asymmetric Addition of Diethylzinc to Benzaldehyde Data based on analogous catalysts derived from (S)-1-(2-pyridyl)ethylamine.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 7a | 12 | 16 |

| 7b | 10 | 14 |

| 7c | 15 | 18 |

| 7d | 25 | 24 |

| 7e | 18 | 20 |

| 7f | 22 | 22 |

| Source: mdpi.com |

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric synthesis. scholaris.ca this compound serves as a valuable scaffold for building these ligands. The primary amine provides a convenient attachment point for constructing more complex bidentate (two-coordination sites) or tridentate (three-coordination sites) ligands. sfu.ca

For example, the amine can be condensed with aldehydes to form Schiff base ligands or undergo reactions to produce aminophosphine (B1255530) ligands. scholaris.casfu.ca These ligands can then coordinate to a metal center (e.g., palladium, copper, rhodium), creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, such as allylic alkylation or the Henry reaction. scholaris.caupce.cz The advantage of using chiral primary amines as building blocks lies in the ability to rapidly derivatize the amine into a multitude of diverse ligand structures for catalyst development and screening. scholaris.ca

The asymmetric hydrophosphonylation of imines, also known as the phospha-Mannich reaction, is a key method for synthesizing enantiomerically enriched α-aminophosphonic acids, which are important bioactive molecules. ethernet.edu.et This reaction often relies on chiral catalysts to control the stereochemistry.

Catalysts derived from chiral amines are effective in this transformation. For instance, a bidentate N-coordinate aluminum complex formed from an imine derived from a chiral amine was reported as a highly effective catalyst for the asymmetric hydrophosphonylation of aldimines. mdpi.com The chiral ligand, originating from a precursor like this compound, coordinates to the metal, which then activates the substrates and facilitates the stereoselective formation of the carbon-phosphorus bond.

Precursors for Chiral Ligands in Metal-Catalyzed Transformations

Incorporation into Peptoid Chemistry and Foldamer Design

Peptoids, or poly-N-substituted glycines, are a class of synthetic polymers that mimic the structure of peptides. pnas.org Unlike peptides, their side chains are attached to the backbone nitrogen atom rather than the α-carbon. pnas.org This modification grants them resistance to enzymatic degradation while allowing for vast chemical diversity. Because the peptoid backbone is inherently achiral, the introduction of chiral side chains is crucial for inducing stable, folded secondary structures (foldamers). acs.org

To study the influence of specific side chains on peptoid folding, researchers synthesize custom monomers. The chiral amine (S)-1-(2-nitrophenyl)ethanamine, abbreviated as 's2ne', is the precursor to the corresponding peptoid monomer, N-(S)-1-(2-nitrophenyl)ethylglycine, or 'Ns2ne'. nih.govnih.gov

The synthesis of peptoids containing the Ns2ne monomer is typically achieved using the "submonomer" solid-phase synthesis method. nih.govnih.govgenscript.com This two-step process involves first acylating the terminal amine on the solid support with a haloacetic acid (like bromoacetic acid). pnas.orggenscript.com In the second step, a nucleophilic displacement reaction occurs where the primary amine of the submonomer—in this case, (S)-1-(2-nitrophenyl)ethanamine—is added, displacing the bromide to form the N-substituted glycine (B1666218) residue. pnas.orggenscript.com This method allows the s2ne building block to be readily installed into peptoid sequences. nih.govnih.govacs.org

The incorporation of the Ns2ne monomer has a profound and position-dependent effect on peptoid secondary structure. nih.govacs.org The side chain is considered both sterically encumbered and relatively electron-deficient due to the ortho-nitro group. nih.govnih.gov

Studies on peptoid nonamers (oligomers with nine monomers) revealed that the Ns2ne monomer significantly influences the global conformation. nih.gov Specifically, researchers observed the following:

Disruption of Threaded Loop Structure: Placing a single Ns2ne monomer at the N-terminus of a nonamer composed of nine N-(S)-1-phenylethylglycine (Nspe) units, which normally forms a stable "threaded loop" structure, resulted in a destabilized version of that loop. nih.govnih.govacs.org This effect is attributed to both steric interactions and the modulation of key intramolecular hydrogen bonds. nih.govacs.org

Promotion of Helical Conformation: In a peptoid nonamer with alternating Nspe and Ns2ne monomers, the threaded loop structure was completely disrupted. nih.govnih.govacs.org The major conformation adopted by this heteropolymer was helical instead. nih.govacs.org This demonstrates that the Ns2ne monomer can act as a strong helix-inducing residue under specific sequence contexts. nih.gov

This work provides evidence that the structure of a single aromatic side chain can strongly influence the local and global conformation of a peptoid backbone. nih.govacs.org

Table 2: Effect of Ns2ne Monomer on Peptoid Nonamer Conformation

| Peptoid Sequence | Key Monomer(s) | Observed Conformation |

| (Nspe)₉ | Nspe | Stable Threaded Loop |

| (Ns2ne)₁-(Nspe)₈ | Ns2ne at N-terminus | Destabilized Threaded Loop |

| Alternating (Nspe/Ns2ne) | Nspe and Ns2ne | Helical Conformation |

| Source: nih.govnih.govacs.org |

Modulation of Intramolecular Interactions in Peptoid Systems

Peptoids, or N-substituted glycine oligomers, are a class of polymers that have garnered significant interest for their potential as therapeutic agents and tools for studying biomolecular interactions. nih.govnih.gov A major challenge in this field is controlling their three-dimensional structure. The incorporation of specific monomer units, such as those derived from this compound, provides a powerful method for influencing the secondary structure of these oligomers. nih.gov

Research has focused on the synthesis and characterization of peptoids containing the (S)-1-(2-nitrophenyl)ethanamine (s2ne) monomer. nih.govnih.gov Studies on peptoid nonamers (nine-monomer chains) have revealed that the inclusion of this ortho-nitroaromatic side chain has a profound effect on the polymer's conformation. nih.gov Specifically, it disrupts the "threaded loop" structure, which is stabilized by several intramolecular hydrogen bonds, and instead promotes a helical conformation. nih.govnih.gov

This structural modulation is attributed to two main factors:

Electronic Effects : The electron-withdrawing nature of the ortho-nitro group can weaken adjacent intramolecular hydrogen bonds that are crucial for stabilizing the threaded loop structure. nih.gov In the canonical threaded loop, carbonyls adjacent to the nitroaromatic side chains act as hydrogen bond acceptors. The reduced electron density on these carbonyls diminishes their ability to participate in hydrogen bonding, thus destabilizing the loop. nih.gov

Steric Hindrance : The bulky nitro group at the ortho position creates steric clashes that further disfavor the threaded loop conformation, pushing the peptoid backbone into a more extended helical shape. nih.gova-z.lu

Interestingly, the position of the nitro group is critical. When the isomeric N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp), derived from the para-nitro analog, is incorporated, it has the opposite effect, stabilizing the threaded loop structure relative to the unsubstituted parent peptoid. nih.gov This highlights the nuanced control that can be achieved through precise monomer design. The destabilization of the threaded loop by the ortho-nitro monomer is a key finding, demonstrating a new design principle for controlling peptoid folding. nih.gov

| Monomer Unit | Position of Nitro Group | Observed Effect on Peptoid Nonamer Structure | Primary Influencing Factor(s) |

|---|---|---|---|

| N-(S)-1-(2-nitrophenyl)ethylglycine (Ns2ne) | Ortho | Destabilizes threaded loop; promotes helical conformation nih.govnih.gov | Electronic weakening of H-bonds; Steric hindrance nih.gova-z.lu |

| N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp) | Para | Stabilizes threaded loop conformation nih.gov | Electronic modulation of hydrogen bonds nih.gov |

| N-(S)-1-phenylethylglycine (Nspe) | N/A (unsubstituted) | Forms a stable threaded loop structure nih.gov | Baseline intramolecular hydrogen bonding nih.gov |

Precursors for Complex Molecular Architectures Beyond Peptoids

The utility of this compound extends beyond peptoid chemistry into the synthesis of other complex molecular frameworks, including heterocyclic systems and nucleoside analogs.

Nitrogen-containing heterocycles are scaffolds found in a vast number of pharmaceuticals. rsc.orgnih.govmdpi.com Benzodiazepines, for example, are a well-known class of compounds with significant biological activity. nih.gov The synthesis of these structures often involves the condensation of a diamine with a ketone or other carbonyl-containing compound. nih.gov

While direct synthesis of benzodiazepines using this compound is not prominently documented, the compound is a logical precursor to ortho-phenylenediamines, which are key starting materials. The synthesis proceeds via the reduction of the nitro group on the aromatic ring to an amino group. This transformation creates the necessary 1,2-diamine functionality on the phenyl ring. The resulting chiral diamine can then undergo condensation reactions to form the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. nih.gov This approach allows for the introduction of chirality and other specific substituents into the final heterocyclic product. The ability to generate precursors for fused ring systems like triazolo- and oxadiazolo-benzodiazepines further broadens its utility. nih.govresearchgate.net

Carbocyclic nucleosides are nucleoside analogs where the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, conferring enhanced chemical and enzymatic stability. nih.govwikipedia.org These compounds are of great interest as antiviral and anticancer agents. nih.gov

The synthesis of these complex molecules can utilize this compound as a strategic reagent. In one reported synthesis of 2'-deoxycarbaguanosine, a carbocyclic analog, 1-(2-nitrophenyl)ethylamine was used to displace a chloro group on a purine (B94841) precursor. nih.gov The resulting 2-substituted derivative, containing the nitrophenylethylamino moiety, was then subjected to photolysis. This photochemical step removes the nitrophenylethyl group to yield the desired guanosine (B1672433) analog. nih.gov This multi-step process demonstrates the use of 1-(2-nitrophenyl)ethylamine as a masked amino group that can be removed under specific, non-hydrolytic conditions, a valuable strategy in complex, multi-functional molecule synthesis.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzodiazepines)

Contributions to Pharmaceutical Intermediate Development

The structural features of this compound make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mirabegron is a β3-adrenergic receptor agonist used for treating overactive bladder. researchgate.netchemicalbook.comresearchgate.net Its synthesis involves the coupling of several key fragments. While many reported syntheses of Mirabegron utilize the isomeric 2-(4-nitrophenyl)ethylamine, the underlying chemistry highlights the importance of nitrophenylethylamine scaffolds as precursors. researchgate.netpatsnap.com In these routes, the nitro group serves as a stable precursor to the aniline (B41778) functionality present in the final API, which is typically revealed in a late-stage reduction step. google.com

For example, a common strategy involves the acylation of a nitrophenylethylamine with a chiral mandelic acid derivative. patsnap.com The resulting amide is then carried through several steps before the nitro group is reduced to an amine. The use of this compound in similar synthetic strategies would allow for the creation of structural analogs of Mirabegron or other APIs where an ortho-substituted aniline is required.

| Step | Reaction Type | Role of Nitrophenylethylamine | Key Transformation |

|---|---|---|---|

| 1 | Acylation / Condensation | Provides the core aminophenethyl backbone. patsnap.com | Formation of an amide bond with a chiral acid. patsnap.com |

| 2 | Reduction | The nitro group acts as a protected amine. google.com | Reduction of the nitro group to an aniline. google.com |

| 3 | Further Condensation | The newly formed aniline is a nucleophile for final fragment coupling. | Formation of the final thiazole-acetamide side chain. chemicalbook.com |

The utility of this compound in medicinal chemistry stems from a combination of its structural attributes, which can be exploited to control reactivity and build molecular complexity.

Chiral Amine : The primary amine at a stereogenic center is a crucial feature. It allows for the construction of enantiomerically pure molecules, which is critical for modern pharmaceuticals, as different enantiomers can have vastly different biological activities. This chiral handle can direct the stereochemical outcome of subsequent reactions.

Ortho-Nitro Group : The nitro group at the ortho position has powerful electronic and steric effects.

Electronic Influence : As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. scispace.com This property can be used to introduce other functional groups onto the ring. It also influences the acidity and reactivity of adjacent groups.

Steric Bulk : The ortho positioning creates a sterically hindered environment, which can be used to direct the regioselectivity of reactions at other sites on the molecule or to influence the conformational preferences of larger structures, as seen in peptoid chemistry. nih.gov

Latent Amine : The nitro group is a robust and highly useful masked form of an amine. It is stable to a wide range of reaction conditions (e.g., those used for amide bond formation) and can be selectively reduced to an aniline at a desired point in a synthetic sequence. scispace.com This latent functionality is a cornerstone of its utility in building complex drug scaffolds.

Together, these features make this compound a versatile building block, providing chemists with a tool to introduce chirality and a reactive, yet controllable, aromatic system into a target molecule.

Analytical Applications of 1 2 Nitrophenyl Ethanamine Derived Reagents in Chemical Analysis

Role as Reagents for Amine Detection and Quantification

Derivatives of nitrophenyl ethanamine serve as effective reagents for the detection and quantification of other amines. chemimpex.com The presence of the nitro group, a strong chromophore, is central to this application. When these reagents react with target amines, they form new compounds that can be easily detected and measured using spectrophotometric methods.

A notable example is the use of 2-(4-nitrophenyl)ethan-1-amine in a colorimetric assay to screen for transaminase activity. researchgate.netresearchgate.net In this assay, the deamination of the reagent by the enzyme produces an aldehyde. This aldehyde then reacts with the remaining amine donor to form an imine, which, after tautomerization, results in a colored precipitate. researchgate.net The intensity of the color is proportional to the enzyme's activity, providing a quantitative measure. researchgate.net This method has proven to be sensitive and effective for high-throughput screening of transaminase libraries. researchgate.netresearchgate.net

The reactivity of the amine group in 1-(2-Nitrophenyl)ethanamine allows it to undergo substitution reactions with various electrophiles, leading to the formation of derivatives with altered properties that can be exploited for analytical purposes. This principle is fundamental to its use as a derivatizing agent, as will be discussed in subsequent sections.

Application in Colorimetric Assays for Substance Analysis

Colorimetric assays offer a straightforward and often rapid method for the analysis of various substances. chemimpex.com Reagents derived from nitrophenyl ethanamine are particularly well-suited for these applications due to the inherent color of the nitro group or the generation of colored products upon reaction.

A prominent application is the aforementioned assay for transaminase activity, which relies on the formation of a red precipitate. researchgate.netresearchgate.net This assay is not only qualitative, indicating the presence of activity, but also quantitative, allowing for the determination of reaction kinetics and substrate specificity. researchgate.net The assay has been successfully employed to identify and characterize novel ω-transaminases. researchgate.net

The general principle involves the reaction of the nitrophenyl ethanamine derivative with a target analyte, leading to a distinct color change that can be measured using a spectrophotometer. This approach has been utilized for the analysis of various compounds beyond enzymes, highlighting the versatility of these reagents in developing simple and effective analytical methods for laboratory use. chemimpex.com

Table 1: Application of Nitrophenyl Ethanamine in Colorimetric Assay

| Application | Reagent | Analyte | Principle | Detection Method |

| Transaminase Activity Screening | 2-(4-Nitrophenyl)ethan-1-amine | Transaminases | Formation of a colored precipitate from the reaction of the amine donor and its deaminated aldehyde product. researchgate.netresearchgate.net | Visual or Spectrophotometric |

Derivatization Strategies for Chromatographic (e.g., GC-MS, HPLC) Analysis of Amines

Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and analysis of complex mixtures. However, the analysis of amines can be challenging due to their polarity and, in some cases, low volatility. jfda-online.comcopernicus.org Chemical derivatization is a common strategy to overcome these limitations by converting the amines into less polar, more volatile, and more easily detectable derivatives. jfda-online.comcopernicus.org

Reagents derived from this compound can be employed for this purpose. The primary amine group of the reagent can be reacted with analytes containing suitable functional groups, or the amine group of the analyte can be reacted with a derivative of this compound.

For HPLC analysis , derivatization is often used to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detection by UV-Vis or fluorescence detectors. scribd.com While specific applications using this compound as a derivatizing agent for HPLC are not extensively detailed in the provided context, the principle is well-established with similar nitro-containing aromatic compounds. scribd.com For instance, reagents like 2,4-dinitrofluorobenzene (DNFB) react with primary and secondary amines to form UV-active derivatives. scribd.com The introduction of the nitrophenyl group from a this compound-based reagent would similarly enhance UV detectability. Furthermore, chiral derivatizing agents are used to separate enantiomers on achiral HPLC columns, a strategy applicable to chiral amines like this compound itself. scribd.comnih.gov

In GC-MS analysis , derivatization is crucial for increasing the volatility and thermal stability of polar analytes like amines. jfda-online.comcopernicus.org The process typically involves converting the polar N-H bond into a less polar derivative. jfda-online.com While direct derivatization with this compound is less common, the principles of amine derivatization are broadly applicable. For example, acylation with reagents like isobutyl chloroformate is a widely used method to derivatize amines for GC-MS analysis, making them more amenable to separation and detection. copernicus.orgresearchgate.net The resulting carbamates exhibit improved chromatographic properties. copernicus.org Similarly, derivatization strategies could be developed to utilize the reactivity of the amine group in this compound or to analyze it as part of a complex mixture.

Table 2: Common Derivatization Reagents for Amine Analysis in Chromatography

| Reagent Class | Example Reagent | Target Analytes | Chromatographic Technique | Purpose of Derivatization |

| Chloroformates | Isobutyl chloroformate | Primary and Secondary Amines | GC-MS | Increase volatility and thermal stability. copernicus.orgresearchgate.net |

| Sulfonyl Chlorides | Dansyl chloride | Primary and Secondary Amines | HPLC | Introduce a fluorescent tag for enhanced detection. researchgate.net |

| Fluorinated Benzene Derivatives | 2,4-Dinitrofluorobenzene (DNFB) | Primary and Secondary Amines | HPLC | Introduce a UV-absorbing tag. scribd.com |

| Aldehydes | o-Phthalaldehyde (OPA) | Primary Amines | HPLC | Form fluorescent derivatives. thermofisher.com |

Theoretical and Computational Chemistry Investigations of 1 2 Nitrophenyl Ethanamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods offer a powerful lens through which to view the electronic environment of 1-(2-nitrophenyl)ethanamine, revealing details about its bonding, stability, and potential for chemical transformation.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to analyze molecular orbitals, charge distribution, and steric effects. These calculations reveal that the electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties of the amine. This effect can stabilize the molecule through resonance but also reduces the basicity of the amine group when compared to analogs without the nitro substituent.

The energetics of the molecule, including its conformational stability, can be accurately predicted. DFT methods have been successfully used to calculate the atomization energies and spin state energetics of complex molecules, providing a basis for understanding the stability of this compound. arxiv.orgrsc.org The choice of functional and basis set, such as the 6-31G(d,p) basis set, is critical for obtaining accurate results that correlate well with experimental data. nih.gov

Table 1: Representative DFT Calculation Parameters for Aromatic Amines

| Parameter | Typical Value/Method | Significance |

| Functional | B3LYP, PBE, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), aug-cc-pVDZ | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD, IEFPCM | Accounts for the influence of solvent on electronic structure. |

| Property Calculated | Geometry, Energy, Charges, Frequencies | Provides insights into stability, reactivity, and spectral properties. |

This table presents common parameters and methods used in DFT calculations for molecules similar to this compound, illustrating the computational approaches taken.

Ab initio calculations, which are based on first principles without empirical parameterization, are particularly useful for studying non-covalent interactions like hydrogen bonding. In this compound, the ortho-nitro group's position is critical for its hydrogen bonding capabilities, which in turn affects its conformational stability in larger molecular assemblies like peptoids.

Methods such as Møller-Plesset perturbation theory (MP2) combined with basis sets like 6-311++G(d,p) are used to accurately model the geometries and energies of hydrogen-bonded complexes. nih.goviranarze.ir These calculations can predict the strength of hydrogen bonds and the resulting shifts in vibrational frequencies, which can be compared with experimental spectroscopic data. nih.govanu.edu.au The Atoms in Molecules (AIM) theory is another powerful tool used in conjunction with ab initio calculations to analyze the topology of electron density and characterize the nature of hydrogen bonds. iranarze.ir

Density Functional Theory (DFT) Calculations on Bonding and Energetics

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques provide a dynamic picture of this compound's behavior, including its conformational landscape and interactions with other molecules.

The presence of a chiral center in this compound gives rise to enantiomers, making its stereochemistry a key aspect of its function. Conformational analysis, often performed using a combination of molecular mechanics and quantum mechanical calculations, helps to identify the most stable conformations of the molecule. researchgate.net For chiral molecules, understanding the spatial arrangement of atoms is crucial as different enantiomers can have distinct biological activities and roles in asymmetric synthesis. uni-muenchen.de

Theoretical calculations can predict the energy barriers for rotation around single bonds, providing insight into the flexibility of the molecule and the interconversion between different conformers. researchgate.net This information is vital for understanding how the molecule might interact with a chiral environment, such as a receptor binding site or a chiral catalyst.

Computational methods play a significant role in the design of catalysts and the elucidation of reaction mechanisms involving this compound. For instance, in silico studies can model the asymmetric transfer hydrogenation of related imines, providing insights into how catalyst structure influences enantioselectivity. researchgate.net These models can help in the rational design of new catalysts with improved activity and selectivity.

The reduction of the nitro group to an amine is a common transformation for this class of compounds. Theoretical modeling can elucidate the mechanism of such reactions, for example, by identifying transition state structures and calculating activation energies for different catalytic pathways. Similarly, the participation of the amine group in amidation reactions can be modeled to understand its reactivity and to design synthetic routes to new derivatives.

The amine and nitro groups of this compound can participate in proton transfer reactions, a fundamental process in many chemical and biological systems. Computational simulations can model the dynamics of proton transfer, both intramolecularly and with solvent molecules. researchgate.net

The surrounding solvent environment can have a profound effect on the structure, reactivity, and stability of a molecule. acs.org Theoretical models, such as the Polarizable Continuum Model (PCM) or the more recent three-dimensional reference interaction site model (3D-RISM-SCF), can be used to simulate the effects of different solvents on the properties of this compound. nih.govresearchgate.net For instance, the stability of zwitterionic forms, which may arise from intramolecular proton transfer, can be highly dependent on the polarity of the solvent. researchgate.net Studies have shown that solvent can influence reaction rates and even the preferred reaction pathway. unige.chluc.edu

Future Research Directions and Emerging Trends for 1 2 Nitrophenyl Ethanamine

Advancements in Sustainable Synthesis Methodologies

The drive towards greener and more sustainable chemical manufacturing is a significant focus in the synthesis of 1-(2-Nitrophenyl)ethanamine. ucl.ac.uk Current research is centered on developing methods that reduce environmental impact, improve efficiency, and utilize renewable resources. ucl.ac.uk

Key advancements in sustainable synthesis include:

Biocatalysis: The use of enzymes, particularly transaminases, offers a highly selective and environmentally friendly route to chiral amines like this compound. ucl.ac.ukucl.ac.uk Biocatalytic processes operate under mild conditions, reducing energy consumption and waste production. ucl.ac.uk Researchers are actively screening metagenomic sources for novel enzymes with enhanced stability and substrate scope. ucl.ac.uk The development of biocatalysts that can function in high concentrations of organic solvents or utilize low-cost amine donors like isopropylamine (B41738) is a key objective. ucl.ac.ukacademie-sciences.fr

Heterogeneous Catalysis: The use of solid-supported catalysts, such as gold nanoparticles on inert materials, is another promising area. ucl.ac.uk These catalysts are easily separable and reusable, which simplifies purification processes and reduces waste. ucl.ac.uk The combination of heterogeneous catalysis for precursor synthesis followed by biocatalytic amination represents a novel two-step cascade process for producing chiral amines from readily available alcohols. ucl.ac.uk

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and energy consumption. For instance, microwave-assisted nitration can decrease energy use by as much as 40%. This technology offers a greener alternative to conventional heating methods for key steps in the synthesis of this compound. nih.gov

One-Pot Reactions: The development of one-pot synthetic methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a major goal. unicam.it This approach improves efficiency and reduces solvent usage and waste generation.

| Methodology | Key Advantages | Current Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. ucl.ac.ukucl.ac.uk | Discovery of novel enzymes, improving enzyme stability and substrate scope. ucl.ac.uk |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced waste. ucl.ac.uk | Development of highly active and stable supported catalysts. ucl.ac.uk |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. nih.gov | Optimization of microwave parameters for various reaction steps. |

| One-Pot Reactions | Increased efficiency, reduced solvent use and waste. unicam.it | Designing multi-step reactions in a single vessel. |

Exploration of Novel Catalytic Functions

Beyond its role as a synthetic intermediate, derivatives of this compound are being investigated for their own catalytic activities. The unique electronic and steric properties conferred by the ortho-nitro group can be harnessed to create novel organocatalysts.

Emerging research in this area includes:

Asymmetric Catalysis: Chiral thiourea (B124793) derivatives of structurally similar amines have been explored as organocatalysts in asymmetric reactions, such as aldol (B89426) condensations and the addition of organometallic reagents to aldehydes. mdpi.com While the catalytic activity of derivatives based on 1-(2-pyridyl)ethylamine showed modest results, it highlights the potential for developing new catalysts based on the this compound scaffold. mdpi.com

Metal Complex Catalysis: The amine functionality of this compound and its derivatives can act as a ligand to form complexes with transition metals. These metal complexes can exhibit unique catalytic properties for a variety of organic transformations, including oxidation and reduction reactions. researchgate.net The electron-withdrawing nitro group can influence the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity. researchgate.net

Photocatalysis: Nitroaromatic compounds can participate in photochemical reactions. There is potential to explore the use of this compound derivatives in visible-light-driven photocatalytic processes, such as the synthesis of heterocyclic compounds or the reduction of nitro groups to other functional groups like oximes. rsc.org

| Catalytic Application | Rationale | Potential Reactions |

|---|---|---|

| Asymmetric Organocatalysis | Chiral backbone for inducing stereoselectivity. mdpi.com | Aldol reactions, Michael additions, Diels-Alder reactions. |

| Metal Complex Catalysis | Ligand for creating catalytically active metal centers. researchgate.net | Oxidation, reduction, cross-coupling reactions. |

| Photocatalysis | Potential for visible-light-induced transformations. rsc.org | Redox reactions, synthesis of complex organic molecules. |

Expanded Applications in Advanced Materials and Supramolecular Chemistry

The distinct structural features of this compound make it an attractive building block for the creation of advanced materials and complex supramolecular assemblies.

Future directions in this field involve:

Polymer Science: Incorporation of this compound as a monomeric unit into polymers can impart specific properties to the resulting materials. The nitro group can influence the polymer's thermal stability, solubility, and optical properties. These polymers could find applications in areas such as specialty plastics, coatings, and membranes.

Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions between molecules. mdpi.com The amine and nitro groups of this compound can participate in hydrogen bonding and other intermolecular forces, making it a valuable component for designing self-assembling systems, molecular cages, and host-guest complexes. mdpi.com

Peptoid and Foldamer Research: this compound is a critical component in the field of peptoid chemistry. nih.gov The ortho-nitro substitution has been shown to influence the hydrogen bonding and conformational stability of peptoid structures. nih.gov Further research will likely explore how the incorporation of this and related monomers can be used to design and control the secondary structure of peptoids, leading to new foldamers with specific functions. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes. chemrxiv.org

For this compound and its derivatives, this integration can accelerate discovery in several ways:

Predictive Modeling of Properties: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel derivatives of this compound. rsc.orgresearchgate.net This allows for the virtual screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing. rowan.edu

Reaction Optimization: AI algorithms can be used to predict the optimal reaction conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts. chemrxiv.org This can significantly reduce the time and resources required for process development.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify novel structures with enhanced catalytic activity or material properties.

Quantum Mechanical Descriptors: The use of quantum mechanical (QM) descriptors, which are physically meaningful features derived from electronic structure calculations, can enhance the robustness of ML models, especially in low-data situations. chemrxiv.orgresearchgate.net Surrogate models that predict these QM descriptors from molecular structure can provide a fast and scalable way to generate inputs for data-efficient downstream ML models. chemrxiv.org

| Application Area | Potential Impact |

|---|---|

| Property Prediction | Accelerated discovery of new compounds with desired properties. rsc.orgresearchgate.net |

| Reaction Optimization | More efficient and sustainable synthetic processes. chemrxiv.org |

| De Novo Design | Identification of novel molecular structures with enhanced functions. |

| QM Descriptor Integration | Improved accuracy of predictive models, especially for complex properties. chemrxiv.orgresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。